Bromfenac Sodium Sesquihydrate

概要

説明

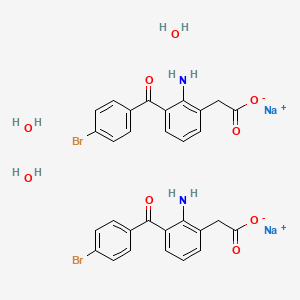

It is designed to treat postoperative inflammation and reduce ocular pain in patients who have undergone cataract extraction . The active ingredient in Bromfenac Sodium Sesquihydrate is bromfenac sodium, which is chemically designated as sodium 2-amino-3-(4-bromobenzoyl) phenylacetate sesquihydrate .

準備方法

Synthetic Routes and Reaction Conditions

Bromfenac sodium is synthesized through a series of chemical reactions starting from 2-amino-3-(4-bromobenzoyl)benzoic acid. The synthesis involves the reaction of this compound with sodium hydroxide to form the sodium salt . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product.

Industrial Production Methods

In industrial settings, the production of bromfenac sodium involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form. Quality control measures are implemented to ensure the consistency and efficacy of the product .

化学反応の分析

Types of Reactions

Bromfenac undergoes several types of chemical reactions, including:

Oxidation: Bromfenac can be oxidized to form various metabolites.

Reduction: It can also undergo reduction reactions under specific conditions.

Substitution: Bromfenac can participate in substitution reactions, particularly involving the bromine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various bromfenac metabolites, which are often studied for their pharmacological properties .

科学的研究の応用

Clinical Applications

-

Postoperative Inflammation :

- Bromfenac is primarily indicated for the treatment of postoperative inflammation following cataract surgery. Clinical studies have demonstrated significant efficacy in reducing inflammation compared to placebo.

These studies indicate that Bromfenac significantly reduces ocular inflammation post-surgery, with a notable percentage of patients achieving zero-to-trace inflammation by day 15 after surgery .Study Treatment Patients Zero-to-Trace Inflammation (%) Donnenfeld et al. Bromfenac 0.09%, twice daily 527 64% (vs 43.3% placebo) Silverstein et al. Bromfenac 0.09%, once daily 455 73.9% (vs 40.4% placebo) Gow et al. Bromfenac 0.07%, once daily 440 71.2% (vs 39.4% placebo) - Pain Management :

-

Other Ophthalmic Conditions :

- Emerging evidence suggests potential applications beyond postoperative care, including:

- Refractive Surgery : Reducing inflammation and pain post-laser procedures.

- Allergic Conjunctivitis : While not as effective for dry eye conditions, it may provide relief in allergic reactions.

- Choroidal Neovascularization : Investigated for its role in managing this condition.

- Ocular Oncology : Potential applications in treating certain ocular tumors .

- Emerging evidence suggests potential applications beyond postoperative care, including:

Case Studies

Several clinical case studies have highlighted the efficacy and safety profile of this compound:

- Case Study on Postoperative Outcomes : A study involving 72 patients post-cataract surgery compared Bromfenac with topical steroids and found no significant differences in anterior chamber inflammation but noted improved patient compliance with Bromfenac due to its once-daily dosing regimen .

- Long-term Safety Assessment : Longitudinal studies have shown that Bromfenac has a favorable safety profile with minimal systemic toxicity reported, making it suitable for long-term use in chronic inflammatory conditions .

作用機序

The mechanism of action of bromfenac involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By blocking these enzymes, bromfenac reduces the synthesis of prostaglandins, which are mediators of inflammation. This leads to a decrease in inflammation, pain, and other related symptoms .

類似化合物との比較

Similar Compounds

Prolensa: Another bromfenac ophthalmic solution with similar uses.

Bromday: A once-daily formulation of bromfenac.

Uniqueness

Bromfenac Sodium Sesquihydrate is unique due to its specific formulation and concentration, which allows for effective twice-daily administration. Its ability to reduce postoperative inflammation and pain with minimal side effects makes it a preferred choice in ophthalmic treatments .

特性

Key on ui mechanism of action |

The mechanism of its action is thought to be due to its ability to block prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2. Prostaglandins have been shown in many animal models to be mediators of certain kinds of intraocular inflammation. In studies performed in animal eyes, prostaglandins have been shown to produce disruption of the blood-aqueous humor barrier, vasodilation, increased vascular permeability, leukocytosis, and increased intraocular pressure. |

|---|---|

CAS番号 |

120638-55-3 |

分子式 |

C15H14BrNNaO4 |

分子量 |

375.17 g/mol |

IUPAC名 |

sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetic acid |

InChI |

InChI=1S/C15H12BrNO3.Na.H2O/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;;/h1-7H,8,17H2,(H,18,19);;1H2 |

InChIキー |

MMNRQFFNCWNLBZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].O.O.O.[Na+].[Na+] |

正規SMILES |

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)O.O.[Na] |

外観 |

Solid powder |

Key on ui other cas no. |

120638-55-3 |

物理的記述 |

Solid |

ピクトグラム |

Acute Toxic; Health Hazard; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

91714-93-1 (Na salt) |

賞味期限 |

>3 years if stored properly |

溶解性 |

1.26e-02 g/L |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

AHR-10282 bromfenac bromfenac sodium Duract ISV-303 sodium bromfenac Xibrom |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bromfenac Sodium Sesquihydrate exert its anti-inflammatory effects?

A1: this compound is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin synthesis. [, , , ] Prostaglandins are key mediators of inflammation, contributing to pain, swelling, and other inflammatory responses. By inhibiting COX-2, this compound effectively reduces prostaglandin production, thus mitigating ocular inflammation and pain. [, ]

Q2: Does this compound affect COX-1?

A2: While this compound primarily targets COX-2, it does exhibit some inhibitory activity against COX-1, albeit significantly less potently than its COX-2 inhibition. [] This selectivity for COX-2 is advantageous as it minimizes the potential for gastrointestinal side effects often associated with non-selective COX inhibitors.

Q3: Are there studies comparing the COX-inhibitory activity of this compound to other NSAIDs?

A3: Yes, in vitro studies have directly compared the COX inhibitory activity of this compound to other commonly used ophthalmic NSAIDs like Ketorolac Tromethamine. Results indicate that this compound demonstrates a more potent and selective inhibition of COX-2 compared to the relative COX-1 selectivity of Ketorolac Tromethamine. []

Q4: What is the significance of this compound's twice-daily dosing regimen?

A4: this compound exhibits favorable ocular pharmacokinetics, including good corneal penetration and a relatively long duration of action. [, , ] This allows for effective control of postoperative inflammation and pain with twice-daily dosing, potentially improving patient compliance compared to NSAIDs requiring more frequent administration. [, , ]

Q5: Beyond cataract surgery, what other ophthalmic applications are being explored for this compound?

A5: Research suggests potential benefits of this compound in managing conditions like allergic conjunctivitis, choroidal neovascularization, and even in ocular oncology. [, , , ] Furthermore, studies are investigating its potential as an adjunct therapy to intravitreal injections for age-related macular degeneration. [, ]

Q6: What is the role of DuraSite in this compound formulations?

A7: DuraSite is a mucoadhesive drug delivery system designed to enhance the ocular bioavailability of topical medications. [] Studies comparing experimental this compound formulations using DuraSite to the commercially available Xibrom 0.09% demonstrated significantly higher drug concentrations in ocular tissues with the DuraSite formulations. [] This suggests that DuraSite could potentially enhance the therapeutic efficacy of this compound.

Q7: Are there efforts to develop once-daily formulations of this compound?

A8: Yes, research has explored the safety and efficacy of a once-daily formulation of this compound with a higher concentration than the commercially available 0.09% Xibrom. [] Data suggests that this formulation is well-tolerated and effective in managing postoperative inflammation and pain, offering the potential benefit of improved patient compliance. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。